molecular formula C6H5FIN B1368116 4-Fluoro-3-iodoaniline CAS No. 647025-62-5

4-Fluoro-3-iodoaniline

Cat. No. B1368116
M. Wt: 237.01 g/mol
InChI Key: ZMIKWUHTLFMITC-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodoaniline is a chemical compound with the molecular formula C6H5FIN . It has a molecular weight of 237.01 g/mol . It is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodoaniline is 1S/C6H5FIN/c7-5-2-1-4 (9)3-6 (5)8/h1-3H,9H2 . The compound has a canonical SMILES representation of C1=CC (=C (C=C1N)I)F .


Physical And Chemical Properties Analysis

4-Fluoro-3-iodoaniline is a solid or semi-solid or liquid or lump . It has a molecular weight of 237.01 g/mol . The compound has a topological polar surface area of 26 Ų .

Scientific Research Applications

Synthesis of Antitumor Agents

4-Fluoro-3-iodoaniline has been used in the synthesis of compounds with potential antitumor activities. A study by McCarroll et al. (2007) involved the interaction of 2-iodoaniline and 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings and cyclization. This method allowed for the incorporation of a range of substituents into the arylsulfonyl moiety. The resulting compounds exhibited selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin, featuring the quinol pharmacophore (McCarroll et al., 2007).

Photochemistry of Haloanilines

Freccero et al. (2003) explored the photochemistry of 4-haloanilines, including 4-fluoroaniline, in various solvents. Their study provided insights into the reactivity and potential applications of these compounds in synthetic methods, photodegradation of halogenated aromatic pollutants, and the phototoxic effects of some fluorinated drugs. The research highlighted the unique photophysical properties of iodoanilines and their reaction mechanisms (Freccero et al., 2003).

Development of PET Imaging Agents

Vaidyanathan et al. (1994) investigated the synthesis and potential of (4-[18F]-fluoro-3-iodobenzyl)guanidine as a positron emission tomography (PET) imaging agent. The compound showed specific and high uptake in mouse heart and adrenals, suggesting its applicability as a positron-emitting analogue of MIBG, a drug used in imaging and treatment of certain types of cancer (Vaidyanathan et al., 1994).

Organic Synthesis and Chemical Reactions

4-Fluoro-3-iodoaniline has been involved in various organic synthesis reactions. For example, Ragan et al. (2003) used it in the Ullman methoxylation process. Dunn et al. (2018) described its use in the iodination of specific compounds under continuous flow conditions, showcasing its role in advanced synthetic methodologies (Ragan et al., 2003); (Dunn et al., 2018).

Safety And Hazards

4-Fluoro-3-iodoaniline is classified as toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIKWUHTLFMITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600649
Record name 4-Fluoro-3-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodoaniline

CAS RN

647025-62-5
Record name 4-Fluoro-3-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Thomas, S Brand, M De Rycker… - Journal of Medicinal …, 2021 - ACS Publications
… Alongside this, 4-fluoro-3-iodoaniline was treated with pyrrolidine-1-carbonyl chloride to give 78, which underwent a palladium-catalyzed direct C-2 arylation with 77 to give 19. …
Number of citations: 22 pubs.acs.org

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